molecular formula C9H11N3S B1464607 3-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine CAS No. 1250732-00-3

3-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine

Cat. No. B1464607
CAS RN: 1250732-00-3
M. Wt: 193.27 g/mol
InChI Key: KALFQXSIAKKUNW-UHFFFAOYSA-N
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Description

The compound “3-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine” belongs to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. Heterocyclic moieties like pyrazole have diverse activities due to their ability to modify through nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “3-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine” are not available, similar compounds like 1,3,4-thiadiazole exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine” would depend on its specific structure. For instance, a related compound, “(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride”, has a molecular weight of 185.67 and is a solid at room temperature .

Scientific Research Applications

Synthesis and Bioactivities of Pyrazole Derivatives

A study by Titi et al. (2020) explored the synthesis and characterization of various pyrazole derivatives, including their structure identification using techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. This research also investigated the biological activities of these compounds against breast cancer and microbes, indicating their potential pharmaceutical applications. The armed pyrazoles were crystallized in different space groups, and the geometric parameters of the optimized structure were in agreement with experimental data obtained from X-ray structures (Titi et al., 2020).

Applications in Synthesis of Novel Derivatives

El-Mekabaty et al. (2017) detailed the synthesis of versatile 3-(1H-indol-3-yl)-1H-pyrazol-5-amine, used as a key intermediate for creating novel pyrazolo[1,5-a]pyrimidines and other polyfunctionally substituted derivatives. This highlights the compound's utility in synthesizing diverse pharmaceutical interest compounds (El-Mekabaty et al., 2017).

Reinvestigation of Reactions Involving Pyrazole Derivatives

Koyioni et al. (2014) reinvestigated the reaction of 1H-pyrazol-5-amines with Appel salt, leading to the discovery of various products. The study provided insights into modifying product ratios through pH adjustments and supported structures with X-ray crystallography. This work adds to the understanding of pyrazole derivative reactions in chemical synthesis (Koyioni et al., 2014).

Mechanism of Action

The mechanism of action of these compounds often involves interactions with biological targets such as enzymes or receptors. For instance, some thiadiazole derivatives have shown good potency as anticonvulsant agents .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and uses. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

Future research on similar compounds could involve developing new synthetic methodologies, expanding their structural diversity, and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

5-methyl-2-(thiophen-3-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-7-4-9(10)12(11-7)5-8-2-3-13-6-8/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALFQXSIAKKUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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